Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
Brand Name: Vulcanchem
CAS No.: 219793-85-8
VCID: VC3783583
InChI: InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17)
SMILES: CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl
Molecular Formula: C13H15ClN2O5
Molecular Weight: 314.72 g/mol

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate

CAS No.: 219793-85-8

Cat. No.: VC3783583

Molecular Formula: C13H15ClN2O5

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate - 219793-85-8

Specification

CAS No. 219793-85-8
Molecular Formula C13H15ClN2O5
Molecular Weight 314.72 g/mol
IUPAC Name diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate
Standard InChI InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Standard InChI Key YTBWWHUBOGTCHG-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl
Canonical SMILES CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl

Introduction

Chemical Identity and Basic Properties

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate, also known as Propanedioic Acid, 2-[[(2-Chloro-3-Pyridinyl)Carbonyl]Amino]-, Diethyl Ester, is an organic compound with the CAS registry number 219793-85-8 . This compound features a distinctive molecular structure consisting of a chlorinated pyridine ring connected to a malonate structure through an amide linkage. The compound belongs to the broader class of aminomalonates, which are characterized by their versatility as synthetic intermediates in various chemical processes.

The compound's structure contains several key functional groups:

  • A 2-chloro-3-pyridyl moiety

  • A carbonyl group linking the pyridine ring to the amino group

  • An amino (-NH-) connector

  • A malonate structure with two ethyl ester groups

This structural arrangement confers specific chemical reactivity patterns that make it valuable for various synthetic applications, particularly in pharmaceutical development.

Synthesis Methodologies

General Synthetic Approaches

While direct synthesis information for Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is limited in the available literature, insights can be drawn from the synthesis of similar compounds. Typically, the synthesis involves the reaction between a chlorinated pyridine carboxylic acid derivative and diethyl aminomalonate.

Based on related compounds, the synthesis likely follows a two-step process:

  • Preparation of the 2-chloro-3-pyridyl carbonyl chloride or similar activated derivative

  • Reaction with diethyl 2-aminomalonate to form the target compound

Comparable Synthesis Methods

For comparative purposes, the synthesis of the related compound Diethyl 2-(2-chloronicotinoyl)malonate provides valuable insight. This compound was synthesized using 2-chloronicotinic acid as the starting material through a two-step process, achieving a total yield of 83.3% . This method could potentially be adapted for the synthesis of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate with appropriate modifications.

Furthermore, the preparation of the precursor diethyl aminomalonate derivatives typically involves protection strategies. For instance, the BOC-protected version can be synthesized by reacting diethyl 2-aminomalonate hydrochloride with Boc-anhydride in the presence of sodium hydroxide, achieving yields of up to 91% .

Reaction TypeStarting MaterialsConditionsYield (%)Reference
Amide formation2-chloro-3-pyridyl derivative + diethyl aminomalonateVarious coupling conditionsNot specified
BOC protection of aminomalonateDiethyl 2-aminomalonate hydrochloride + Boc-anhydride1M NaOH, dioxane, 24h at room temperature91%
Related compound synthesis2-chloronicotinic acid (two-step process)Optimized conditions83.3% (total)

Chemical Reactivity and Properties

Structural Characteristics

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate possesses several reactive sites that contribute to its chemical behavior:

  • The chlorine substituent on the pyridine ring can undergo nucleophilic aromatic substitution reactions

  • The malonate ester groups can participate in various transformations including hydrolysis, transesterification, and decarboxylation

  • The amide linkage provides stability but can be cleaved under appropriate conditions

Biological Activities and Applications

Pharmaceutical Relevance

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is recognized as an important intermediate in the synthesis of small molecule anticancer drugs . The compound's structure contains functional groups that can be further modified to produce bioactive molecules with therapeutic potential.

Similar compounds in this chemical family have demonstrated various biological activities that suggest potential applications for Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate:

  • Anticancer activity - Many malonate derivatives exhibit cytotoxic effects against various cancer cell lines

  • Antimicrobial properties - Halogenated pyridine derivatives often display activity against bacterial and fungal pathogens

  • Enzyme inhibition - Compounds with similar structural features have been found to inhibit specific enzymes involved in disease processes

Synthetic Utility

Beyond its direct biological applications, Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate serves as a versatile building block in organic synthesis. The presence of multiple functional groups allows for selective transformations to create more complex molecules. The malonate moiety, in particular, provides a platform for various carbon-carbon bond-forming reactions.

Comparative Activities

A comparative assessment of related compounds suggests that the specific arrangement of functional groups in Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate likely confers unique reactivity and biological properties compared to similar derivatives. For instance, the position of the chloro substituent on the pyridine ring (3-position versus 5-position in other derivatives) can significantly affect both chemical reactivity and biological activity profiles.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis and characterization of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate and related compounds. These techniques allow for:

  • Determination of purity profiles

  • Identification of impurities and degradation products

  • Quantitative analysis in various matrices

Spectroscopic Characterization

Comprehensive characterization typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon framework analysis

    • 2D NMR for structural confirmation

  • Mass Spectrometry

    • Exact mass measurement for molecular formula confirmation

    • Fragmentation pattern analysis for structural verification

  • Infrared Spectroscopy

    • Identification of functional groups (C=O, N-H, C-Cl, etc.)

    • Confirmation of amide linkage

Quality Control Parameters

For research and industrial applications, quality control specifications typically include:

ParameterTypical SpecificationAnalytical Method
AppearanceWhite to off-white solidVisual inspection
Purity≥95%HPLC
IdentityConforms to structureNMR, MS
Related substances≤5% totalHPLC
Residual solventsICH limitsGC
Water content≤0.5%Karl Fischer titration

Structure-Activity Relationships

Key Structural Features

The biological and chemical activities of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate are influenced by several structural components:

  • The chloro substituent on the pyridine ring affects electronic distribution and can influence binding to biological targets

  • The carbonyl linker provides rigidity and hydrogen-bonding capabilities

  • The malonate diester portion offers opportunities for further functionalization

Comparative Analysis with Structural Analogs

Comparing Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate with structural analogs provides insights into structure-activity relationships:

CompoundStructural DifferenceActivity Implications
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonateReference compoundBaseline activity
Diethyl 2-(2-chloronicotinoyl)malonateDifferent linkage patternAltered biological targeting
Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonateDifferent chlorine position and linkerModified receptor interactions
Non-chlorinated analogsAbsence of chlorineReduced lipophilicity and altered binding profile

Future Research Directions

Synthetic Optimization

Further research into optimized synthetic routes for Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate could focus on:

  • Development of one-pot synthesis methods

  • Exploration of green chemistry approaches with reduced environmental impact

  • Scale-up strategies for industrial production

Medicinal Chemistry Applications

The potential of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate in medicinal chemistry warrants further investigation:

  • Systematic exploration of structure-activity relationships

  • Targeted modifications to enhance specific biological activities

  • Investigation of potential therapeutic applications, particularly in oncology

Advanced Characterization

More detailed studies could provide enhanced understanding of:

  • Crystal structure determination

  • Conformational analysis

  • Binding interactions with biological targets

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